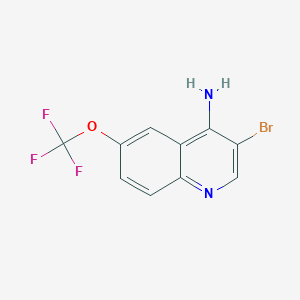
Ethyl 4,5,6-Trichloropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,5,6-Trichloropyridazine-3-carboxylate is a chlorinated pyridazine derivative. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. Its molecular structure consists of a pyridazine ring substituted with three chlorine atoms and an ethyl ester group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,5,6-Trichloropyridazine-3-carboxylate typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of ethyl 4,6-dihydroxypyridazine-3-carboxylate with phosphorus oxychloride. The reaction is carried out in a nitrogen-purged Schlenk flask, heated to 100°C for several hours. The product is then purified through a series of extractions and chromatographic techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4,5,6-Trichloropyridazine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can also undergo oxidation to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyridazine derivatives, while reduction can produce partially dechlorinated compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 4,5,6-Trichloropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of Ethyl 4,5,6-Trichloropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 3,6-dichloropyridazine-4-carboxylate
- Ethyl 4,6-dichloropyridazine-3-carboxylate
Comparison: Ethyl 4,5,6-Trichloropyridazine-3-carboxylate is unique due to the presence of three chlorine atoms on the pyridazine ring, which can significantly influence its chemical reactivity and biological activity. Compared to its similar compounds, it may exhibit different substitution patterns and bioactivity profiles, making it a valuable compound for specific research and industrial applications .
Eigenschaften
Molekularformel |
C7H5Cl3N2O2 |
|---|---|
Molekulargewicht |
255.5 g/mol |
IUPAC-Name |
ethyl 4,5,6-trichloropyridazine-3-carboxylate |
InChI |
InChI=1S/C7H5Cl3N2O2/c1-2-14-7(13)5-3(8)4(9)6(10)12-11-5/h2H2,1H3 |
InChI-Schlüssel |
PZUCZOKXVPNSST-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN=C(C(=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13707409.png)


![6H-Benzo[c]chromene-1-boronic Acid](/img/structure/B13707427.png)
![N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B13707431.png)
![[S(R)]-N-[(1S)-1-(2',4',6'-Triisopropyl)-(1,1'-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13707435.png)
![Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate](/img/structure/B13707444.png)







